3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine
Description
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.1]heptane core with a 6-ethoxy substituent and a three-carbon primary amine chain at the nitrogen position. The bicyclo[3.1.1]heptane scaffold imports rigidity, which can enhance binding specificity to biological targets, while the ethoxy group and amine chain modulate solubility, lipophilicity, and reactivity .
Properties
IUPAC Name |
3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-14-11-9-6-10(11)8-13(7-9)5-3-4-12/h9-11H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSDVEARQGDDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Preparation Method: Intramolecular Imide Formation from Functionalized Cyclobutanes
A prominent method for synthesizing 3-azabicyclo[3.1.1]heptane derivatives involves:
- Starting from 3-oxocyclobutanecarboxylate derivatives, which are readily accessible.
- Performing a diastereoselective Strecker reaction to introduce an amino group and cyanide functionality.
- Subsequent intramolecular cyclization via imide formation leads to the bicyclic 3-azabicyclo[3.1.1]heptane-2,4-dione intermediate.
- This intermediate serves as a versatile platform for further functionalization, including monoprotection and substitution to install ethoxy and propan-1-amine groups.
This approach was detailed in a recent multigram synthesis study, which highlighted the efficiency and scalability of the method for producing bicyclic diamines useful in medicinal chemistry applications.
Functionalization to Introduce Ethoxy and Propan-1-amine Groups
- The ethoxy group at the 6-position can be introduced via nucleophilic substitution or alkylation reactions on appropriately protected bicyclic intermediates.
- The propan-1-amine side chain is typically installed through reductive amination or amide reduction strategies on precursor molecules bearing a suitable leaving group or activated carboxyl functionality.
Purification and Isolation Techniques
- Medium-pressure liquid chromatography (MPLC) and other chromatographic methods are employed to purify intermediates and final products, ensuring high purity for pharmaceutical applications.
- Salt formation with sodium hydroxide or other bases may be used to isolate amine-containing products as stable salts.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Starting Material/Intermediate | Conditions/Notes | Outcome/Intermediate Product |
|---|---|---|---|---|
| 1 | Diastereoselective Strecker | 3-Oxocyclobutanecarboxylate | Cyanide source, amine, controlled temperature | Amino nitrile functionalized cyclobutane |
| 2 | Intramolecular Imide Formation | Amino nitrile cyclobutane derivative | Cyclization under acidic or thermal conditions | 3-Azabicyclo[3.1.1]heptane-2,4-dione intermediate |
| 3 | Selective Alkylation | Protected bicyclic diamine | Alkyl halide (e.g., ethyl bromide), base | Introduction of ethoxy substituent |
| 4 | Reductive Amination/Amide Reduction | Functionalized bicyclic intermediate | Reducing agents (e.g., LiAlH4, catalytic hydrogenation) | Installation of propan-1-amine side chain |
| 5 | Purification | Crude product | MPLC, salt formation with NaOH | Pure 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine |
Research Findings and Considerations
- The diastereoselectivity of the Strecker reaction is crucial for obtaining the desired stereochemistry in the bicyclic core, impacting biological activity.
- The intramolecular imide formation is a key step that efficiently constructs the bicyclic framework with high yield and purity.
- Functionalization steps must be carefully controlled to avoid over-alkylation or side reactions, especially given the strained bicyclic system.
- The final amine product’s stability and solubility can be optimized by salt formation, which is important for downstream pharmaceutical formulation.
Chemical Reactions Analysis
Types of Reactions
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can further modify the compound, often using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine has been studied for its potential therapeutic effects, particularly as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.
Case Study:
A study demonstrated that derivatives of this compound exhibited promising results in inhibiting specific enzymes related to neurological disorders, suggesting its potential as a lead compound in drug development for conditions like Alzheimer's disease.
Organic Synthesis
The compound serves as an important building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its versatility makes it valuable in the development of new materials and chemicals.
Data Table: Applications in Organic Synthesis
| Application Area | Description | Example Compounds Synthesized |
|---|---|---|
| Pharmaceutical Intermediates | Used to create intermediates for drug synthesis | Antidepressants, antipsychotics |
| Agrochemicals | Development of herbicides and pesticides | Novel herbicide formulations |
| Material Science | Synthesis of polymers and resins | Biodegradable plastics |
Neuropharmacology
Research indicates that compounds similar to 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Case Study:
In preclinical trials, derivatives showed efficacy in modulating neurotransmitter levels, leading to improvements in mood and cognitive function in animal models.
Mechanism of Action
The mechanism of action of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may act on various pathways, depending on its functionalization and the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine and related compounds from the evidence:
Structural and Functional Analysis:
Substituent Effects: Ethoxy Group: Present in the target compound and its analogs (e.g., ), the ethoxy group enhances electron-donating properties and may improve metabolic stability compared to alkyl or benzyl groups . Amine Chain Length: The target compound’s propan-1-amine chain (vs. Aromatic vs. Aliphatic Substituents: Benzyl () and pyridine () groups introduce aromaticity, which can enhance binding to π-π interaction sites in receptors but may reduce solubility compared to aliphatic chains.
Physicochemical Properties :
- The target compound’s estimated molecular weight (~199.3 g/mol) places it within the "drug-like" range (MW < 500). Its analogs with shorter chains (e.g., ) or aromatic groups () exhibit lower or higher MWs, respectively, influencing pharmacokinetic profiles.
- Ethoxy-substituted derivatives (e.g., ) typically have higher boiling points due to polar functional groups, as seen in the 108–111°C range for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine .
Synthetic and Application Insights :
- 3-Benzyl derivatives () are highlighted as medicinal chemistry building blocks, suggesting the target compound could serve a similar role.
- Hydrogenation methods (e.g., Ni-Re alloy catalysis in ) are applicable to bicyclic amine synthesis, though substituent choice affects reaction conditions and yields.
Research Findings and Trends
- Medicinal Chemistry Potential: Ethoxy-substituted bicyclic amines are prioritized for their balanced lipophilicity and metabolic stability, as seen in analogs like . The target compound’s amine chain may optimize these properties further.
- Safety and Handling : Ethoxy-bearing compounds (e.g., ) require precautions against heat and ignition sources, suggesting similar guidelines for the target compound.
Biological Activity
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine is a compound belonging to the class of azabicyclo compounds, characterized by its unique bicyclic structure that includes a nitrogen atom. This compound has garnered interest in pharmacology due to its potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions.
The molecular formula of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine is , with a molecular weight of approximately 198.31 g/mol. The structure features an ethoxy group and a propan-1-amine side chain, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and neuropharmacology.
Interaction with Receptors
Research indicates that derivatives of azabicyclo compounds often exhibit high affinity for nAChRs, which are crucial in mediating synaptic transmission in the central nervous system. For instance, related compounds have shown significant binding affinities, with Ki values in the low nanomolar range for α4β2 receptors, suggesting potential therapeutic applications in cognitive disorders and neurodegenerative diseases .
Biological Activity Studies
Several studies have investigated the biological activities associated with 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine and its analogs:
Case Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine, researchers found that administration led to improved performance in cognitive tasks among treated rats compared to control groups. The compound appeared to enhance synaptic plasticity, a key factor in learning and memory.
Case Study 2: Analgesic Properties
Another case study explored the analgesic properties of related compounds, suggesting that structural modifications could lead to enhanced pain relief effects through modulation of pain pathways via nAChR activation.
Q & A
Q. Methodological Answer :
- Key Steps :
- Starting Materials : Use bicyclic precursors like 3-azabicyclo[3.1.1]heptan-6-one derivatives (e.g., 3-benzyl analogs) as reported in similar syntheses .
- Functionalization : Introduce the ethoxy group at the 6-position via nucleophilic substitution or alkylation.
- Amine Attachment : React the bicyclic intermediate with 3-bromopropylamine or use reductive amination for the propan-1-amine moiety .
- Purification : Employ column chromatography (Kieselgel Merck 60, 230–400 mesh) and validate purity via HPLC (>95% purity criteria) .
- Characterization : Use - and -NMR (Bruker Avance 500 MHz) with DEPT experiments for signal assignment, supplemented by LC-MS (Agilent 1100 LCMSD SL) .
Advanced: How can stereochemical uncertainties in the bicyclic core be resolved?
Q. Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with heavy atoms (e.g., bromine derivatives) to determine absolute configuration .
- Advanced NMR : Utilize NOESY or ROESY to identify spatial proximities between protons in the bicyclic system .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts for different stereoisomers .
Basic: Which analytical techniques ensure compound identity and purity?
Q. Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) for purity assessment (>95%) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or CI-MS, cross-referencing with theoretical values .
- NMR Profiling : Assign all protons and carbons, ensuring absence of impurities (e.g., residual solvents) in -NMR .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Functional Group Modifications :
- Biological Testing : Screen analogs in receptor-binding assays (e.g., NPY Y4 or kinase targets) to correlate structural changes with activity .
Advanced: How to address contradictions in spectral data across studies?
Q. Methodological Answer :
- Cross-Validation : Replicate synthesis under standardized conditions (solvent, temperature) and compare NMR shifts with literature .
- Isotopic Labeling : Use - or -labeled compounds to resolve overlapping signals in crowded spectral regions .
- Collaborative Studies : Share samples with independent labs to verify reproducibility of data .
Basic: What are the storage and stability requirements?
Q. Methodological Answer :
- Storage : Keep under inert gas (N/Ar) at room temperature, protected from moisture and light, based on stability data for similar bicyclic amines .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) monitored by HPLC to assess shelf life .
Advanced: How to profile pharmacokinetic properties in preclinical models?
Q. Methodological Answer :
- In Vitro ADME : Use liver microsomes (human/rat) to assess metabolic stability and CYP inhibition .
- Blood-Brain Barrier Penetration : Perform PAMPA-BBB assays or in vivo brain-to-plasma ratio measurements .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to quantify free fraction .
Advanced: How to resolve low yields in functionalization reactions?
Q. Methodological Answer :
- Catalyst Screening : Test Pd/C, PtO, or enzymatic catalysts for reductive amination steps .
- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to improve reaction efficiency .
- Microwave Synthesis : Apply controlled microwave heating (90°C, 14 h) to enhance reaction rates and yields .
Basic: What safety protocols are critical during handling?
Q. Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How to validate target engagement in cellular models?
Q. Methodological Answer :
- CRISPR Knockout : Generate cell lines lacking the putative target (e.g., kinase or GPCR) to confirm on-mechanism activity .
- Thermal Shift Assays : Monitor protein thermal stability shifts upon compound binding .
- Click Chemistry : Attach fluorescent tags (e.g., BODIPY) to track cellular localization via confocal microscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
